Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate

Description

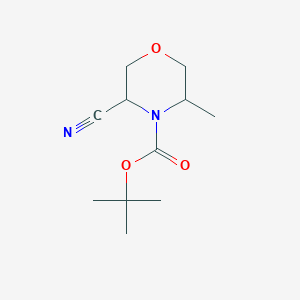

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate is a substituted morpholine derivative featuring a tert-butyl carboxylate ester at position 4, a cyano (-CN) group at position 3, and a methyl (-CH₃) group at position 5. Its molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.29 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its nitrile functionality enables diverse chemical transformations, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions . The tert-butyl ester group enhances steric protection, improving stability during synthetic processes.

Properties

Molecular Formula |

C11H18N2O3 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H18N2O3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,6-7H2,1-4H3 |

InChI Key |

NBOXHTGNXXYAFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1C(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-cyano-5-methylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors may also be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and related compounds.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and exert specific effects on target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Points of Comparison

Structurally related compounds include tert-butyl pyrrolidine carboxylates and substituted morpholine carboxylates . These share core heterocyclic frameworks but differ in substituents, leading to variations in physicochemical properties, stability, and applications. Below is a comparative analysis:

Structural and Functional Differences

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate Substituents: Cyano (-CN) at position 3, methyl (-CH₃) at position 5. Key Properties:

- High electron-withdrawing character due to the nitrile group.

- Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Stability: Resists hydrolysis under neutral conditions but may degrade in strong acids/bases.

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

- Substituents : Hydroxymethyl (-CH₂OH) at position 3, 4-methoxyphenyl (-C₆H₄-OCH₃) at position 4.

- Key Properties :

- Molecular formula: C₁₇H₂₅NO₄, molecular weight: 307.4 g/mol.

- Enhanced solubility in polar solvents due to the hydroxymethyl group.

Tert-butyl morpholine-4-carboxylate (unsubstituted) Substituents: None. Key Properties:

- Molecular formula: C₉H₁₇NO₃, molecular weight: 187.24 g/mol.

- High solubility in organic solvents (e.g., chloroform, ethyl acetate).

- Stability: Highly stable due to lack of reactive substituents.

Data Table: Comparative Overview

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Stability | Solubility | Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₈N₂O₃ | 238.29 | Cyano (-CN), methyl (-CH₃) | Moderate | Low in H₂O | Pharmaceutical intermediate |

| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.4 | Hydroxymethyl (-CH₂OH), 4-methoxyphenyl | High (per SDS) | Moderate in polar solvents | Asymmetric synthesis |

| Tert-butyl morpholine-4-carboxylate | C₉H₁₇NO₃ | 187.24 | None | Very high | High in organics | Solvent additive |

Stability and Handling

- The tert-butyl ester group in all three compounds confers steric protection against hydrolysis. However, the cyano group in the target compound may render it susceptible to alkaline hydrolysis, unlike the unsubstituted morpholine derivative.

- The pyrrolidine derivative’s SDS highlights its stability under standard conditions, but notes the need for ventilation and protective equipment during handling .

Research Findings and Methodological Considerations

Structural characterization of these compounds often employs X-ray crystallography, with programs like SHELXL and SHELXS used for refinement and solution of crystal structures . For example, the tert-butyl group’s conformation in the target compound could be analyzed using these tools to optimize synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.